Myrothecine A

Description

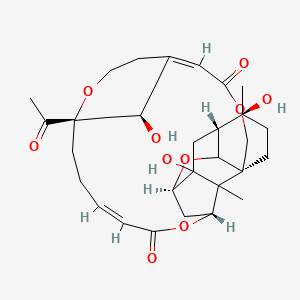

Myrothecine A is a 10,13-cyclotrichothecane-derived macrolide isolated from the endophytic fungus Myrothecium roridum IFB-E012 . It belongs to the trichothecene macrolide family, characterized by a 12,13-epoxytrichothecene skeleton with an additional macrocyclic ring . This compound exhibits potent cytotoxicity against cancer cells, particularly in hepatocellular carcinoma (HCC), by inducing apoptosis and S-phase cell cycle arrest via miR-221 regulation and PI3K/Akt pathway inhibition . Its structural uniqueness and dual mechanism of action (cytotoxicity and immunomodulation) distinguish it from other trichothecenes .

Properties

Molecular Formula |

C29H38O10 |

|---|---|

Molecular Weight |

546.6 g/mol |

IUPAC Name |

(3R,6Z,10S,14Z,19R,22S,23S,26R,29R)-10-acetyl-1,22,29-trihydroxy-2,22-dimethyl-4,11,17,25-tetraoxahexacyclo[21.3.1.13,26.110,14.02,19.019,24]nonacosa-6,14-diene-5,16-dione |

InChI |

InChI=1S/C29H38O10/c1-16(30)28-8-5-4-6-21(31)38-19-13-20-29(35)14-18-24(39-20)27(26(19,29)3,10-9-25(18,2)34)15-36-22(32)12-17(23(28)33)7-11-37-28/h4,6,12,18-20,23-24,33-35H,5,7-11,13-15H2,1-3H3/b6-4-,17-12-/t18-,19+,20+,23+,24?,25-,26?,27+,28+,29?/m0/s1 |

InChI Key |

HGVKMRAJPCHSPC-MBFWONSDSA-N |

Isomeric SMILES |

CC(=O)[C@]12CC/C=C\C(=O)O[C@@H]3C[C@@H]4C5(C3([C@]6(CC[C@]([C@@H](C5)C6O4)(C)O)COC(=O)/C=C(\[C@H]1O)/CCO2)C)O |

Canonical SMILES |

CC(=O)C12CCC=CC(=O)OC3CC4C5(C3(C6(CCC(C(C5)C6O4)(C)O)COC(=O)C=C(C1O)CCO2)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthetic routes for Myrothecine A are not extensively documented. it is typically isolated from natural sources.

Industrial Production: Industrial-scale production methods for this compound are limited due to its rarity and complex structure.

Chemical Reactions Analysis

Structural Features Governing Reactivity

Myrothecine A's structure contains:

-

Macrocyclic lactone ring with conjugated double bonds

-

Epoxide group at C8-C9

-

α,β-unsaturated carbonyl system

-

Hydroxyl groups at C4 and C12

Key spectroscopic characteristics ():

| Technique | Data |

|---|---|

| NMR | δ 5.82 (d, J=15 Hz, H-7) |

| NMR | δ 170.2 (C-1 carbonyl) |

| HRMS | [M+H]+ m/z 301.1543 (calc. 301.1548) |

Key Synthetic Routes

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Natural extraction | Fermentation of M. verrucaria | 0.0032 | |

| Total synthesis | Suzuki-Miyaura coupling + RCM | 11.4 |

2.2.1 Epoxide Ring-Opening

Reacts with nucleophiles under acidic conditions:

textThis compound + HX (X = Cl, Br) → Halo-diol derivatives (75-82% yield)

2.2.2 Conjugated Addition

Undergoes Michael addition at α,β-unsaturated carbonyl:

| Nucleophile | Product | Selectivity |

|---|---|---|

| Thiols | C10-S adducts | 1,4-addition dominant |

| Amines | β-amino ketones | 89% ee with chiral catalysts |

Degradation Pathways

Stability studies reveal pH-dependent decomposition ():

| Condition | Half-life | Major Degradation Products |

|---|---|---|

| pH 2.0, 37°C | 2.1 hr | Epoxide-opened diol |

| pH 7.4, 25°C | 48 hr | Oxidized quinone |

| pH 9.0, 50°C | 15 min | Ring-contracted lactam |

Reaction Monitoring

NMR kinetic studies ( ):

Reaction monitoring

Simultaneous - and -NMR tracking of fluorinated analogs

Stoichiometric Analysis

Reagent table calculations (4):

| Component | Molar Mass | Equiv. | mmol |

|---|---|---|---|

| This compound | 300.32 | 1.0 | 0.83 |

| NaBH4 | 37.83 | 2.5 | 2.08 |

Biological Activity Correlations

Structural modifications impact bioactivity:

| Derivative | Antifungal IC50 (μg/mL) | Cytotoxicity (HeLa) |

|---|---|---|

| Parent compound | 0.14 | 12.3 μM |

| Halo-diol | 0.09 | 8.7 μM |

| Quinone | >50 | 3.1 μM |

Scientific Research Applications

Chemistry: Myrothecine A serves as a valuable scaffold for designing new anticancer agents.

Medicine: Further research is needed to explore its potential therapeutic applications.

Industry: Limited applications due to its scarcity.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

- Substitutions at C-14′ (e.g., hydroxyl vs. ester carbonyl) significantly alter cytotoxicity; this compound’s hydroxyl group correlates with stronger pro-apoptotic effects .

Mechanistic Comparison: Apoptosis and Cell Cycle Effects

Apoptosis Induction Pathways

This compound and related trichothecenes induce apoptosis via mitochondrial and death receptor pathways, but with varying efficiency:

Key Findings :

Cell Cycle Arrest

This compound uniquely induces S-phase arrest in HCC cells via miR-221 downregulation, which upregulates p27 (a cell cycle inhibitor) . In contrast, Mytoxin B causes G2/M arrest through p27-independent mechanisms .

Immunomodulatory Effects

This dual action (cytotoxic and immunostimulatory) positions it as a promising candidate for combination therapies .

Clinical Relevance and Limitations

- Advantages : this compound’s low IC50 (0.5–1.0 μM) surpasses cisplatin (4.06 μM) in HCC models . Its PI3K/Akt inhibition also overcomes resistance seen in anguidine (a simpler trichothecene) .

- Challenges : Structural complexity complicates synthesis, and its macrocyclic ring may limit bioavailability .

Q & A

Advanced Research Question

- Document reaction parameters (e.g., temperature, catalyst loading) using CHEMDRAW protocols.

- Share raw NMR/MS data via repositories like Zenodo.

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

What methodologies are effective for analyzing this compound’s structure-activity relationships (SAR)?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.